molecular formula C25H22FN3OS B2563382 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207012-45-0

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2563382
CAS No.: 1207012-45-0
M. Wt: 431.53
InChI Key: IFHGZBSWAUANJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, such as boronic ester coupling reactions or imidazole ring formation . Notably, the protodeboronation of boronic esters has been employed in its preparation . Further optimization and scalability studies are necessary for practical synthesis.

Scientific Research Applications

Synthesis and Anticancer Screening

A study by Abu-Melha explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds through heterocyclization. These compounds underwent evaluation for their cytotoxic activities against various cancer cell lines, showing potent results particularly against breast cancer cells. This indicates the potential of such compounds, including 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, in anticancer research (Abu-Melha, 2021).

Potential Antipsychotic Applications

Research by Wise et al. on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with the compound , indicated an antipsychotic-like profile in behavioral animal tests. These findings suggest a potential for related compounds in the treatment of psychiatric disorders, independent of dopamine receptor interactions (Wise et al., 1987).

Antimicrobial and Hemolytic Activity

Gul et al. investigated 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for their antimicrobial and hemolytic activities. This research highlights the potential of thioacetamide derivatives, including the compound in focus, in developing new antimicrobial agents with minimized toxicity (Gul et al., 2017).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Stec et al. explored the structure-activity relationships of PI3K/mTOR inhibitors, incorporating various 6,5-heterocycles to improve metabolic stability. This study contributes to understanding how modifications in compounds like this compound can enhance therapeutic efficacy and stability (Stec et al., 2011).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-9-20(26)10-14-22)31-16-24(30)28-21-11-5-18(2)6-12-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHGZBSWAUANJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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